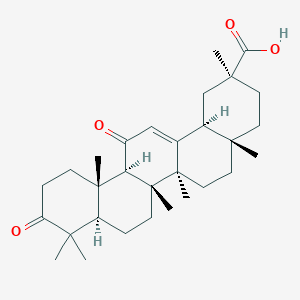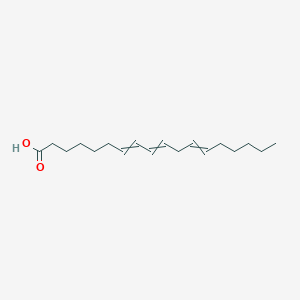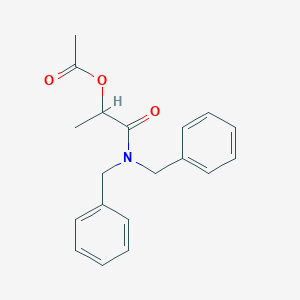
1-(Dibenzylamino)-1-oxopropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibenzylamino)-1-oxopropan-2-yl acetate: is an organic compound that features a dibenzylamino group attached to a propan-2-yl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibenzylamino)-1-oxopropan-2-yl acetate typically involves the reaction of dibenzylamine with an appropriate acylating agent. One common method is the acylation of dibenzylamine with propan-2-yl acetate under acidic or basic conditions. The reaction can be catalyzed by various agents, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Dibenzylamino)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Dibenzylamine: A simpler analog with similar reactivity but lacking the acetate group.
1-(Dibenzylamino)-1-methylcyclohexanol: A structurally related compound with a cyclohexanol moiety.
Methyl 2-(dibenzylamino)acetate: Another related compound with a different ester group.
Uniqueness: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate is unique due to its combination of the dibenzylamino group and the acetate moiety. This combination imparts specific reactivity and functional properties that are not present in simpler analogs. The presence of both the amino and ester groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
5455-62-9 |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
[1-(dibenzylamino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C19H21NO3/c1-15(23-16(2)21)19(22)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3 |
Clave InChI |
MPUXLUHLPRCBBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


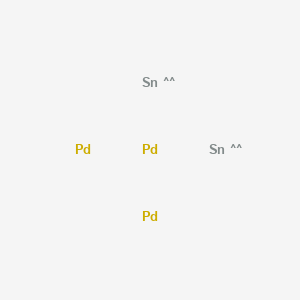
![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)



![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)
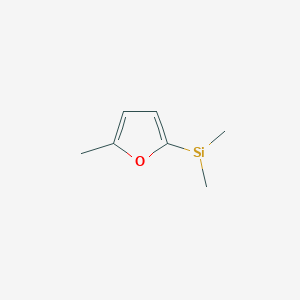
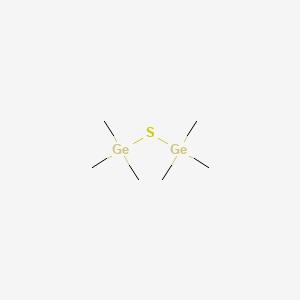
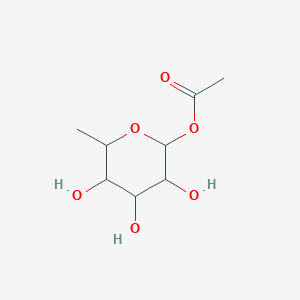
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
